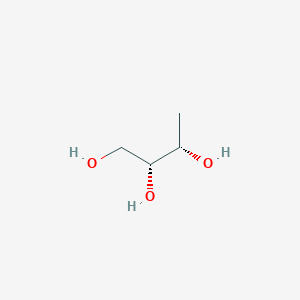![molecular formula C6H14N4O2S B14161308 3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine CAS No. 53370-52-8](/img/structure/B14161308.png)
3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes both amino and hydroxyimino functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with thiol and amine groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous quality control measures to ensure consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield simpler amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide: shares similarities with other compounds containing amino and hydroxyimino groups, such as certain amino acids and peptides.
Thioamides: Compounds with similar sulfur-containing functional groups.
Hydroxyimines: Compounds with similar hydroxyimino groups.
Uniqueness
The uniqueness of 3-(3-amino-3-hydroxyiminopropyl)sulfanyl-N’-hydroxypropanimidamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
CAS No. |
53370-52-8 |
|---|---|
Molecular Formula |
C6H14N4O2S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-[(3Z)-3-amino-3-hydroxyiminopropyl]sulfanyl-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C6H14N4O2S/c7-5(9-11)1-3-13-4-2-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
VTFBMULOQCDQGQ-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N/O)/N)CSCC/C(=N/O)/N |
Canonical SMILES |
C(CSCCC(=NO)N)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
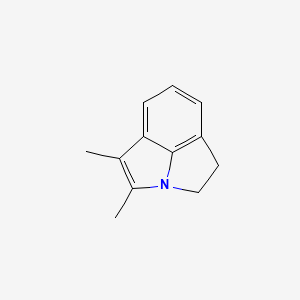
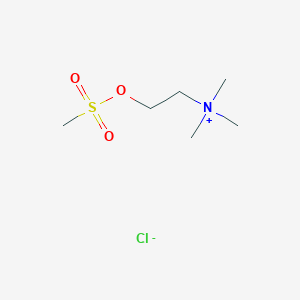
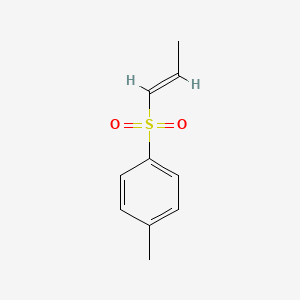
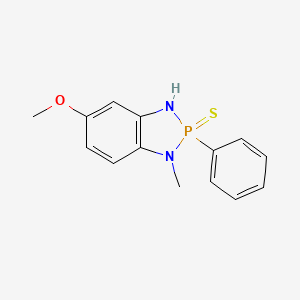
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)

